molecular formula C10H21NO3S B1600576 Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate CAS No. 92148-47-5

Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate

Cat. No. B1600576
CAS RN: 92148-47-5
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-UHFFFAOYSA-N
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Description

“Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate” is a chemical compound with the CAS Number: 92148-47-5 . Its molecular weight is 235.35 . The IUPAC name for this compound is tert-butyl 1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate” is 235.35 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Organic Synthesis Building Blocks : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate, have been shown to be versatile building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their potential in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).

  • Crystal Structure Analysis : Research on carbamate derivatives, including tert-butyl carbamate compounds, involves structural characterization using single crystal X-ray diffraction. The study of crystal structures, including those of tert-butyl carbamates, is crucial for understanding molecular interactions and designing new materials and drugs (Das et al., 2016).

  • Chemoselective Transformations : The synthesis of N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate) from tert-butyl carbamates is a notable example of chemoselective transformation. This transformation is valuable for producing N-ester type compounds, demonstrating the utility of tert-butyl carbamates in organic synthesis and chemical transformations (Sakaitani & Ohfune, 1990).

  • Asymmetric Synthesis : Tert-butyl carbamates are used in the asymmetric synthesis of protected 1,2-amino alcohols. They serve as precursors for the addition of various organometallic reagents, highlighting their role in synthesizing chiral compounds, which are crucial in pharmaceutical research (Tang, Volkman, & Ellman, 2001).

  • Metal Complex Synthesis : Research has also explored the synthesis of metal complexes using tert-butyl carbamate derivatives. These studies contribute to the understanding of metal-ligand interactions and are important for developing new catalysts and materials (Sylvestre et al., 2005).

properties

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463414
Record name tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate

CAS RN

92148-47-5
Record name tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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